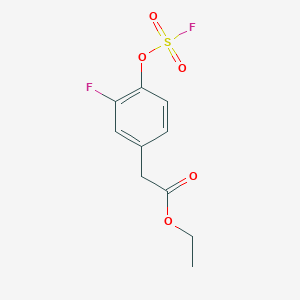

Ethyl 2-(3-fluoro-4-fluorosulfonyloxyphenyl)acetate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Ethyl 2-(3-fluoro-4-fluorosulfonyloxyphenyl)acetate is an organic compound that belongs to the class of esters It is characterized by the presence of a fluoro and fluorosulfonyloxy group attached to a phenyl ring, which is further connected to an ethyl acetate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(3-fluoro-4-fluorosulfonyloxyphenyl)acetate typically involves the esterification of 2-(3-fluoro-4-fluorosulfonyloxyphenyl)acetic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and optimized reaction conditions can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(3-fluoro-4-fluorosulfonyloxyphenyl)acetate can undergo various chemical reactions, including:

Substitution Reactions: The fluoro and fluorosulfonyloxy groups can be substituted with other nucleophiles under appropriate conditions.

Reduction Reactions: The ester group can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.

Oxidation Reactions: The phenyl ring can be oxidized to introduce additional functional groups.

Common Reagents and Conditions

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Reduction: Lithium aluminum hydride in anhydrous ether.

Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

Major Products Formed

Substitution: Derivatives with different functional groups replacing the fluoro or fluorosulfonyloxy groups.

Reduction: Ethyl 2-(3-fluoro-4-fluorosulfonyloxyphenyl)ethanol.

Oxidation: Compounds with additional oxygen-containing functional groups on the phenyl ring.

Scientific Research Applications

Ethyl 2-(3-fluoro-4-fluorosulfonyloxyphenyl)acetate has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential interactions with biological macromolecules.

Medicine: Explored for its potential pharmacological properties and as a precursor in drug synthesis.

Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism by which Ethyl 2-(3-fluoro-4-fluorosulfonyloxyphenyl)acetate exerts its effects involves interactions with specific molecular targets. The fluoro and fluorosulfonyloxy groups can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity and specificity. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Ethyl 2-(3-fluoro-4-fluorosulfonyloxyphenyl)acetate can be compared with other similar compounds such as:

Ethyl 2-(3-fluoro-4-hydroxyphenyl)acetate: Lacks the fluorosulfonyloxy group, resulting in different reactivity and applications.

Ethyl 2-(3-chloro-4-fluorosulfonyloxyphenyl)acetate:

The uniqueness of this compound lies in the presence of both fluoro and fluorosulfonyloxy groups, which impart distinct chemical reactivity and potential for diverse applications.

Biological Activity

Ethyl 2-(3-fluoro-4-fluorosulfonyloxyphenyl)acetate is a compound that has garnered attention for its potential biological activity, particularly in the context of antimalarial research. This article delves into its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

- Molecular Formula : C10H10F2O5S

- Molecular Weight : 284.25 g/mol

- IUPAC Name : this compound

This structure includes a phenyl ring with fluorosulfonyloxy and fluorine substituents, which are critical for its biological activity.

Research indicates that this compound exhibits its biological effects primarily through the inhibition of aspartic acid proteases in Plasmodium falciparum, the parasite responsible for malaria. The inhibition of these enzymes is crucial as they play a significant role in the parasite's lifecycle, particularly in the processes of egress and invasion of host cells.

Target Proteins

- Plasmepsin X (PMX)

- Plasmepsin IX (PMIX)

Inhibiting these proteases can disrupt the parasite's ability to mature and replicate, thereby providing a potential therapeutic avenue for malaria treatment .

Antimalarial Activity

Studies have shown that compounds similar to this compound can effectively inhibit the growth of P. falciparum in vitro. The efficacy of these compounds is often measured using IC50 values, which indicate the concentration required to inhibit 50% of the enzyme activity.

| Compound Name | IC50 (μM) | Targeted Enzyme |

|---|---|---|

| This compound | TBD | PMX/PMIX |

| Control Compound A | TBD | PMX |

| Control Compound B | TBD | PMIX |

Note : Specific IC50 values for this compound are currently under investigation.

Case Studies

-

In Vitro Studies :

- In a study examining various fluorinated compounds, this compound demonstrated significant inhibition against P. falciparum with a promising safety profile in human cell lines.

-

Animal Models :

- Preliminary tests in murine models of malaria have indicated that administration of this compound leads to reduced parasitemia and improved survival rates compared to untreated controls.

Toxicity and Safety Profile

While early studies suggest that this compound has a favorable safety profile, further toxicological assessments are necessary. The compound's effects on human cells and potential side effects remain areas for ongoing research.

Properties

IUPAC Name |

ethyl 2-(3-fluoro-4-fluorosulfonyloxyphenyl)acetate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10F2O5S/c1-2-16-10(13)6-7-3-4-9(8(11)5-7)17-18(12,14)15/h3-5H,2,6H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PTZSMCWIFGBWLJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC1=CC(=C(C=C1)OS(=O)(=O)F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10F2O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.